molecular formula C22H20N4O3S3 B2559533 4-(dimethylsulfamoyl)-N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide CAS No. 868976-97-0

4-(dimethylsulfamoyl)-N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2559533
CAS No.: 868976-97-0
M. Wt: 484.61
InChI Key: RFHWXRZMHNLAQO-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group and a naphthalen-1-ylmethylsulfanyl group attached to a 1,3,4-thiadiazole ring

Preparation Methods

The synthesis of 4-(dimethylsulfamoyl)-N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the naphthalen-1-ylmethylsulfanyl group: This step involves the nucleophilic substitution of a suitable naphthalen-1-ylmethyl halide with a thiol group on the thiadiazole ring.

    Attachment of the benzamide core: The final step involves the coupling of the substituted thiadiazole with a benzoyl chloride derivative in the presence of a base to form the desired benzamide.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-(dimethylsulfamoyl)-N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the functional groups present on the compound.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Materials Science: The compound’s structural properties may make it suitable for use in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the development of novel compounds with desired properties.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect. The pathways involved would be determined by the nature of these interactions and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 4-(dimethylsulfamoyl)-N-(5-{[(naphthalen-1-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide include other benzamide derivatives, thiadiazole-containing compounds, and naphthalene-substituted molecules. These compounds may share some structural features and chemical properties but differ in their specific substituents and overall molecular architecture. The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity.

Some similar compounds include:

    Naphthyl-substituted benzamides: These compounds share the benzamide core and naphthalene substituent but may differ in other functional groups.

    Thiadiazole derivatives: Compounds containing the 1,3,4-thiadiazole ring with various substituents.

    Dimethylsulfamoyl-substituted compounds: Molecules featuring the dimethylsulfamoyl group attached to different cores.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S3/c1-26(2)32(28,29)18-12-10-16(11-13-18)20(27)23-21-24-25-22(31-21)30-14-17-8-5-7-15-6-3-4-9-19(15)17/h3-13H,14H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHWXRZMHNLAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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